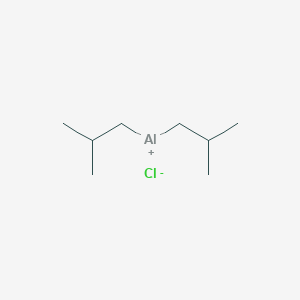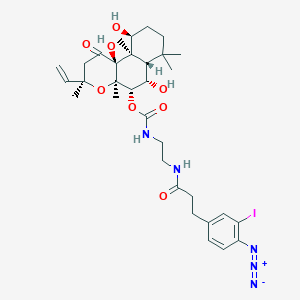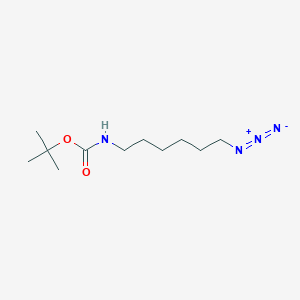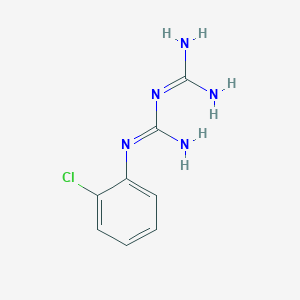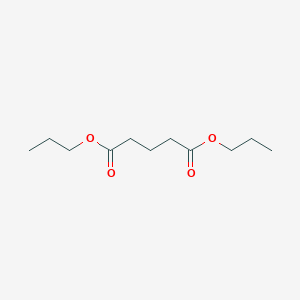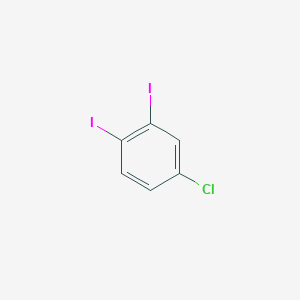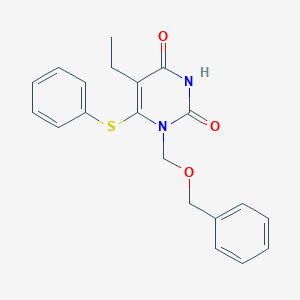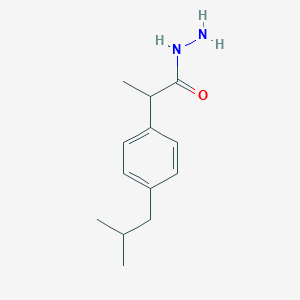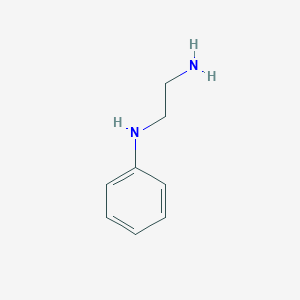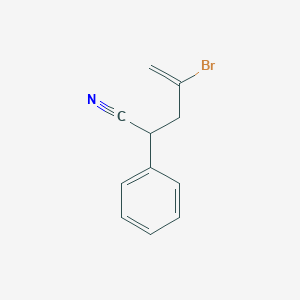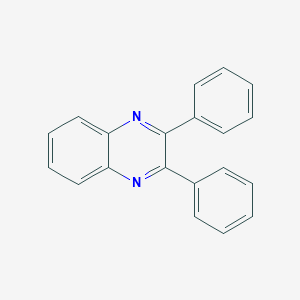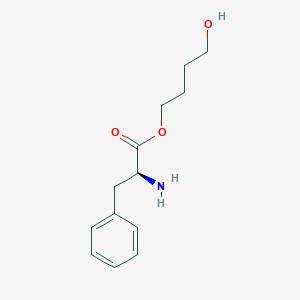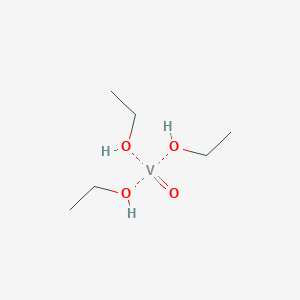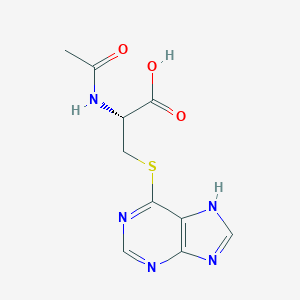
N-Acetyl-S-1H-purin-6-yl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-1H-purin-6-yl-L-cysteine (APC) is a synthetic compound that has been used in scientific research for its potential therapeutic effects. APC is a modified form of the naturally occurring antioxidant, glutathione, and has been shown to have anti-inflammatory and antioxidant properties. In
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine is not fully understood, but it is believed to involve the regulation of cellular redox balance. N-Acetyl-S-1H-purin-6-yl-L-cysteine is thought to act as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause damage to cells and tissues. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine may modulate the expression of genes involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
N-Acetyl-S-1H-purin-6-yl-L-cysteine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-Acetyl-S-1H-purin-6-yl-L-cysteine can protect cells from oxidative stress-induced damage, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have also shown that N-Acetyl-S-1H-purin-6-yl-L-cysteine can reduce inflammation in animal models of arthritis and inflammatory bowel disease. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has been found to have a beneficial effect on liver function in animal models of liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Acetyl-S-1H-purin-6-yl-L-cysteine in lab experiments is its stability and solubility in water, making it easy to work with. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using N-Acetyl-S-1H-purin-6-yl-L-cysteine is its cost, as it can be expensive to synthesize. Additionally, the mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-Acetyl-S-1H-purin-6-yl-L-cysteine. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine and its effects on cellular redox balance. Finally, there is a need for more in vivo studies to determine the efficacy of N-Acetyl-S-1H-purin-6-yl-L-cysteine in animal models of disease.
Métodos De Síntesis
N-Acetyl-S-1H-purin-6-yl-L-cysteine can be synthesized through a multi-step process starting with the reaction of 6-chloropurine with L-cysteine in the presence of a base. This reaction produces 6-S-cysteinylpurine, which is then acetylated to form N-Acetyl-S-1H-purin-6-yl-L-cysteine. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-Acetyl-S-1H-purin-6-yl-L-cysteine has been used in various scientific research applications, including studies on oxidative stress, inflammation, and cancer. N-Acetyl-S-1H-purin-6-yl-L-cysteine has been shown to have a protective effect against oxidative stress-induced damage to cells and tissues. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease. N-Acetyl-S-1H-purin-6-yl-L-cysteine has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
136039-99-1 |
|---|---|
Nombre del producto |
N-Acetyl-S-1H-purin-6-yl-L-cysteine |
Fórmula molecular |
C10H11N5O3S |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(7H-purin-6-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H11N5O3S/c1-5(16)15-6(10(17)18)2-19-9-7-8(12-3-11-7)13-4-14-9/h3-4,6H,2H2,1H3,(H,15,16)(H,17,18)(H,11,12,13,14)/t6-/m0/s1 |
Clave InChI |
JNURDKXJPBZZGO-LURJTMIESA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=NC=NC2=C1NC=N2)C(=O)O |
SMILES |
CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O |
Sinónimos |
S-(6-purinyl)-N-acetylcysteine S-NAPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



